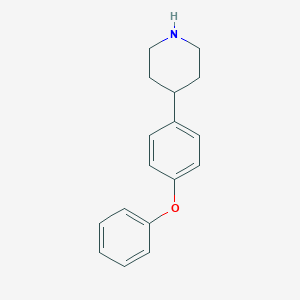

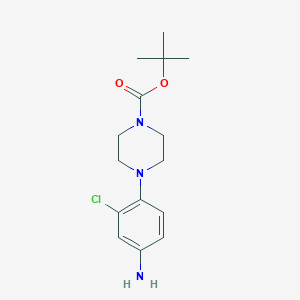

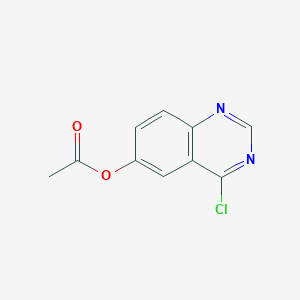

2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidine derivatives. It is an important compound in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

Enantiomerically Pure β-Amino Acids Synthesis

Research on pyrimidinol derivatives such as 2-Amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol has led to advancements in the synthesis of enantiomerically pure β-amino acids. These are crucial for developing pharmaceuticals with higher specificity and efficacy. For instance, the synthesis of enantiomerically pure β-amino acids from 2-tert-butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone showcases the importance of pyrimidinol derivatives in medicinal chemistry. This process involves several steps, including acylation, annulation, and stereoselective reactions, demonstrating the compound's versatility in synthesizing biologically active molecules (Lakner et al., 2003).

Hydrogen-Bonded Sheets Formation

Another significant application is in the field of crystallography, where 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its derivatives form hydrogen-bonded sheets. These structures are vital for understanding the electronic and structural properties of crystalline materials. Such insights can lead to the development of new materials with specific optical or electronic properties, beneficial for electronics and photonics industries (Trilleras et al., 2009).

Histamine H4 Receptor Ligands

In pharmaceutical research, a series of 2-aminopyrimidines, similar in structure to this compound, were synthesized as ligands for the histamine H4 receptor (H4R). These compounds, particularly 4- tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, have shown potential in treating inflammatory conditions and pain, indicating the therapeutic applications of pyrimidinol derivatives (Altenbach et al., 2008).

Fluorescent Sensor for Aluminum Ion Detection

Pyrimidinol derivatives have also been applied in developing fluorescent sensors for metal ions. For example, a turn-on ESIPT based fluorescent sensor using 6-amino-5-(((2-hydroxynaphthalen-1-yl)methylene)amino)-2-mercaptopyrimidin-4-ol (L1) selectively recognizes aluminum ions. Such sensors have applications in environmental monitoring, biological imaging, and logic gate constructions, demonstrating the compound's versatility in sensor technology (Yadav & Singh, 2018).

Selective Fluorometric Detection of Nucleic Acids

Additionally, pyrimidinol derivatives have been utilized in developing selective fluorometric sensors for detecting guanosine-containing sequences in oligodeoxynucleotides. This application is crucial for genetic research and diagnostics, where accurate and selective detection of nucleic acid sequences is essential (Hudson & Choghamarani, 2007).

properties

IUPAC Name |

2-amino-5-butyl-4-(methoxymethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2/c1-3-4-5-7-8(6-15-2)12-10(11)13-9(7)14/h3-6H2,1-2H3,(H3,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBAXQNZHKKRDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(N=C(NC1=O)N)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384572 |

Source

|

| Record name | 2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175137-37-8 |

Source

|

| Record name | 2-amino-5-butyl-6-(methoxymethyl)pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B68568.png)

![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)

![(15S,18S)-2,9-Dihydroxy-15-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-6-methyl-17,21-dioxa-6-azahexacyclo[11.10.0.03,11.04,8.015,22.018,22]tricosa-1(13),2,4(8),9,11-pentaene-7,14,20,23-tetrone](/img/structure/B68589.png)